molecular formula C24H23N3O4 B11630016 1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11630016
M. Wt: 417.5 g/mol
InChI Key: OXTVXDFSZGGLFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes an indole moiety and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the indole moiety, the introduction of the diazinane ring, and the final coupling of these two fragments. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the diazinane ring can modulate the compound’s overall activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar indole-like structure and are known for their diverse biological activities.

    Indole Derivatives: Compounds with an indole moiety, such as tryptophan and serotonin, exhibit various biological functions.

    Diazinane Derivatives: These compounds have a diazinane ring and are studied for their potential therapeutic applications.

Uniqueness

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of an indole moiety and a diazinane ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H23N3O4/c1-16-8-4-7-11-21(16)31-13-12-27-15-17(18-9-5-6-10-20(18)27)14-19-22(28)25(2)24(30)26(3)23(19)29/h4-11,14-15H,12-13H2,1-3H3

InChI Key

OXTVXDFSZGGLFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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